Aminopromazine-d5 Dihydrochloride
Description
Aminopromazine-d5 Dihydrochloride is a deuterated analog of aminopromazine, a phenothiazine-derived compound. The "-d5" designation indicates the substitution of five hydrogen atoms with deuterium, a stable isotope of hydrogen, which is commonly employed in pharmacokinetic and metabolic studies to enhance analytical detection via mass spectrometry . As a dihydrochloride salt, the compound contains two molecules of hydrochloric acid (HCl) bound to its base structure, improving solubility and stability for pharmaceutical applications .
Properties
Molecular Formula |
C₁₉H₂₂D₅Cl₂N₃S |
|---|---|
Molecular Weight |
405.44 |
Synonyms |
10-[2,3-Bis(dimethylamino)propyl]-phenothiazine-d5 Dihydrochloride; N1,N1,N2,N2-Tetramethyl-3-(10H-phenothiazin-10-yl)-,1,2-propanediamine-d5 Dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical and Structural Comparison
Aminopromazine-d5 Dihydrochloride shares functional groups and structural motifs with several dihydrochloride and hydrochloride salts. Key comparisons include:
Table 1: Structural and Chemical Properties
| Compound Name | Molecular Formula | CAS No. | Salt Form | Key Features |
|---|---|---|---|---|
| Chlorpromazine Hydrochloride | C₁₇H₁₉ClN₂S·HCl | 69-09-0 | Hydrochloride | Phenothiazine antipsychotic |
| Desipramine Hydrochloride | C₁₈H₂₂N₂·HCl | 58-28-6 | Hydrochloride | Tricyclic antidepressant |
| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 130018-87-0 | Dihydrochloride | Antihistamine |
| Trientine Dihydrochloride | C₆H₁₈N₄·2HCl | 38260-01-6 | Dihydrochloride | Copper-chelating agent |
| S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride | C₅H₁₄N₃S·2HCl | 16111-27-6 | Dihydrochloride | Sensitizing agent (restricted use) |
Key Observations :
- Salt Form Impact : Dihydrochloride salts (e.g., Levocetirizine, Trientine) exhibit higher aqueous solubility compared to their hydrochloride counterparts (e.g., Chlorpromazine Hydrochloride) due to the additional HCl molecule, which enhances ionization .
- Structural Diversity: While Aminopromazine-d5 belongs to the phenothiazine class, other dihydrochlorides like Levocetirizine (antihistamine) and Trientine (chelator) demonstrate the versatility of the dihydrochloride form across therapeutic categories .
Pharmacological and Regulatory Comparisons
Antipsychotic and Antidepressant Agents
- Chlorpromazine Hydrochloride: A first-generation antipsychotic with a phenothiazine backbone. Its hydrochloride salt is widely used, but impurities like the dihydrochloride form of its metabolites (e.g., Imp. B(EP) dihydrochloride) are monitored for quality control .
- Desipramine Hydrochloride : A tricyclic antidepressant; its hydrochloride form is standard, whereas dihydrochloride derivatives are rare, highlighting the specificity of salt selection for stability and efficacy .
Antihistamines and Chelators
- Levocetirizine Dihydrochloride : The dihydrochloride form enhances bioavailability compared to the free base (388.89 g/mol vs. 461.81 g/mol for the salt), emphasizing the role of salt forms in optimizing drug delivery .
- Trientine Dihydrochloride : Used in Wilson’s disease, its dihydrochloride form is standardized under multiple pharmacopeial names (e.g., BAN, USAN), underscoring regulatory acceptance of dihydrochloride salts for metal chelation .
Restricted or Specialized Compounds
- S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride: A sensitizing agent restricted under EU regulations due to safety concerns, illustrating that dihydrochloride salts may also pose unique regulatory challenges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
